(Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2S2/c1-21-14-9-5-2-6-11(14)10-15-16(20)19(17(22)23-15)13-8-4-3-7-12(13)18/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDXHXGLSRTZTG-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. Catalysts like piperidine or pyridine may be used to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, or electrophiles in appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics or antifungal medications.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and anticancer activities, making it a promising compound for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced durability or specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Structural Modifications and Physical Properties
Key structural variations among rhodanine derivatives include:
- Position 3 substituents : Fluorophenyl, substituted acetamides, or heterocycles.
- Position 5 benzylidene substituents : Methoxy, hydroxy, nitro, or halogen groups at ortho, meta, or para positions.
Table 1: Comparison of Physical and Structural Properties
Key Observations :
- Ortho vs. 3a) .
- Fluorine substitution: Fluorine’s electron-withdrawing nature at position 3 could enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 3a, A4) .
Enzyme Inhibition
- Aldose reductase inhibitors : Compounds like 3a and 3e () inhibit aldose reductase, a target for diabetic complications. Their 4-methoxybenzylidene and acetamide groups are critical for activity .
- α-Amylase/α-glucosidase inhibition : Benzo[d]thiazole-rhodanine hybrids (A4–A9, ) show potent inhibition, with IC50 values influenced by substituents like hydroxy and methoxy groups .
Antioxidant Activity
- Thienopyrimidine-rhodanine hybrids () exhibit IC50 values comparable to ascorbic acid (~17.5 μg/mL), with electron-withdrawing groups (e.g., nitro) enhancing activity .
Anti-Biofilm Activity
- Fluorophenyl-substituted rhodanine derivatives () are prominent anti-biofilm agents. For example, 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one has 86 database entries targeting Staphylococcus aureus and Pseudomonas aeruginosa .
Biological Activity
(Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies to elucidate its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C16H14FNO2S
- Molecular Weight : 303.35 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
-
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.
- Case Studies :
- In vitro studies demonstrated that at concentrations ranging from 10 µM to 50 µM, the compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values reported at approximately 25 µM and 30 µM, respectively.
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Antimicrobial Activity
- Spectrum of Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings :
- A study reported that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli.
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Anti-inflammatory Activity
- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Experimental Results :
- In animal models, administration of the compound led to a significant decrease in paw edema compared to control groups.
Data Table of Biological Activities
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound promotes apoptosis via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases.
- Cytokine Modulation : It inhibits NF-kB signaling pathways, resulting in decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
